Ibritumomab
描述
Ibritumomab tiuxetan is a monoclonal antibody used in radioimmunotherapy for the treatment of non-Hodgkin’s lymphoma. It is a murine IgG1 antibody that targets the CD20 antigen found on the surface of B cells. The compound is conjugated with the chelator tiuxetan, which allows it to be labeled with radioactive isotopes such as yttrium-90 or indium-111 .
准备方法
Synthetic Routes and Reaction Conditions
Ibritumomab tiuxetan is synthesized by conjugating the monoclonal antibody this compound with the chelator tiuxetan. The process involves several steps:
Antibody Production: this compound is produced in Chinese hamster ovary cells.
Chelator Conjugation: Tiuxetan, a derivative of diethylenetriaminepentaacetic acid (DTPA), is conjugated to this compound through a stable thiourea bond
Industrial Production Methods
The industrial production of this compound tiuxetan involves large-scale cell culture techniques to produce the monoclonal antibody, followed by purification and conjugation with tiuxetan. The final product is formulated as a kit for radiolabeling with yttrium-90 or indium-111 .
化学反应分析
Types of Reactions
Ibritumomab tiuxetan primarily undergoes:
Radiolabeling Reactions: The chelator tiuxetan binds to radioactive isotopes such as yttrium-90 or indium-111.
Binding Reactions: The antibody binds specifically to the CD20 antigen on B cells
Common Reagents and Conditions
Radiolabeling: Yttrium-90 or indium-111 is used in the presence of tiuxetan under controlled conditions to ensure stable binding.
Binding: The antibody binds to CD20 under physiological conditions, typically in a clinical setting
Major Products Formed
科学研究应用
Ibritumomab tiuxetan has several applications in scientific research:
Medicine: It is used in the treatment of B-cell non-Hodgkin’s lymphoma, particularly in patients who have relapsed or are refractory to other treatments
Biology: The compound is used to study the mechanisms of B-cell depletion and the effects of targeted radiation therapy
Chemistry: Research on the conjugation chemistry of monoclonal antibodies and chelators is ongoing to improve the stability and efficacy of radioimmunotherapy agents
作用机制
Ibritumomab tiuxetan exerts its effects through a combination of mechanisms:
Antibody Binding: The Fab segment of this compound binds to the CD20 antigen on B cells.
Radiation Delivery: The attached radioactive isotope (yttrium-90 or indium-111) emits beta particles, which induce cell death in the targeted B cells and neighboring cells
Immune-Mediated Cytotoxicity: The antibody can also trigger cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis
相似化合物的比较
Ibritumomab tiuxetan is often compared with other radioimmunotherapy agents such as tositumomab:
Tositumomab: Another anti-CD20 monoclonal antibody conjugated with iodine-131. .
Rituximab: A non-radioactive anti-CD20 monoclonal antibody used in combination with chemotherapy. .
Conclusion
This compound tiuxetan is a significant advancement in the treatment of non-Hodgkin’s lymphoma, combining the specificity of monoclonal antibodies with the therapeutic effects of targeted radiation. Its unique mechanism of action and applications in medicine and research make it a valuable tool in the fight against cancer.
属性
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWWZBSTRGEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。